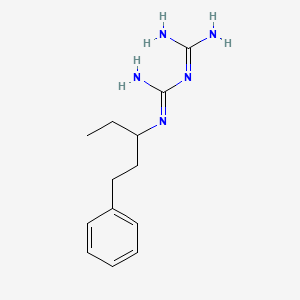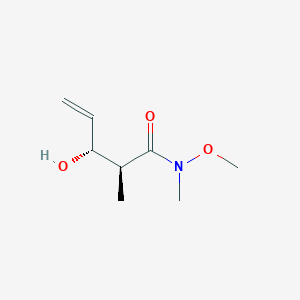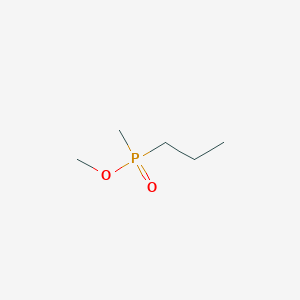
Phosphinic acid, methylpropyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, methylpropyl-, methyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. This compound is characterized by the presence of a phosphorus atom bonded to two alkyl groups and an ester functional group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, methylpropyl-, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphinic acid with an alcohol under acidic conditions. For example, the reaction of phosphinic acid with methanol in the presence of a catalyst such as sulfuric acid can yield the desired ester . The reaction typically requires heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes may utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, methylpropyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to the corresponding phosphine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions to form substituted products.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Substituted phosphinic esters.
Scientific Research Applications
Phosphinic acid, methylpropyl-, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinic acid, methylpropyl-, methyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial in its role as a metalloprotease inhibitor . Additionally, its ester functional group allows it to participate in various chemical reactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Phosphinic acid, methylpropyl-, methyl ester can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphonates: These are esters of phosphonic acids and share similar chemical properties but have different applications.
Phosphine oxides: These compounds contain a phosphorus-oxygen double bond and exhibit different reactivity compared to phosphinic esters.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
632356-69-5 |
|---|---|
Molecular Formula |
C5H13O2P |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
1-[methoxy(methyl)phosphoryl]propane |
InChI |
InChI=1S/C5H13O2P/c1-4-5-8(3,6)7-2/h4-5H2,1-3H3 |
InChI Key |
ZIILXGGIOAGNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
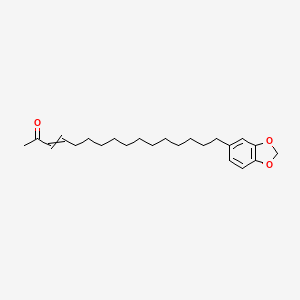
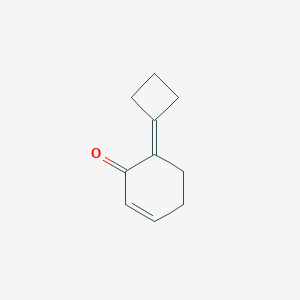

![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
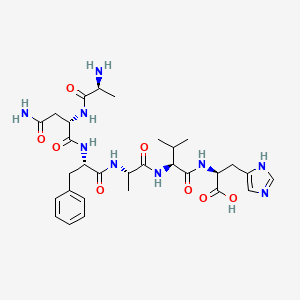
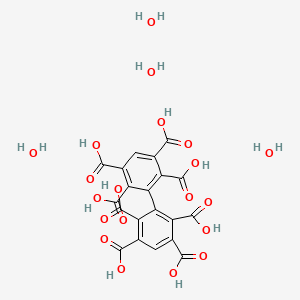
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
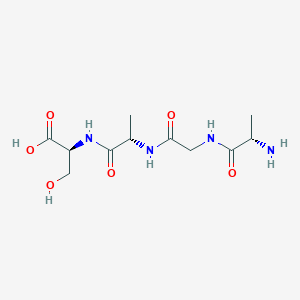

![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)

